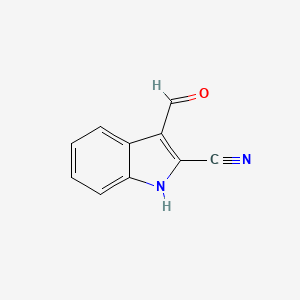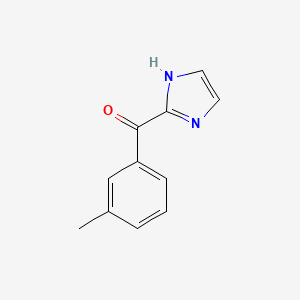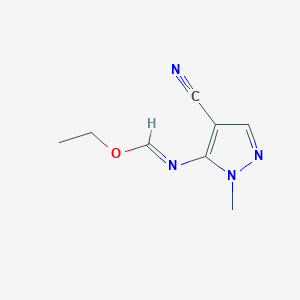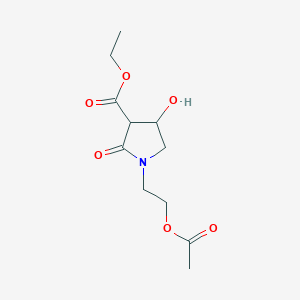
3-formyl-1H-indole-2-carbonitrile
Overview
Description
3-formyl-1H-indole-2-carbonitrile is a chemical compound that belongs to the indole family. It is a versatile molecule with a wide range of applications in scientific research. The compound is synthesized using various methods and has been found to have a unique mechanism of action.
Mechanism of Action
The mechanism of action of 3-formyl-1H-indole-2-carbonitrile is not fully understood. However, studies have shown that the compound can interact with various enzymes and receptors in the body, including the GABA-A receptor and the acetylcholinesterase enzyme. The compound has also been found to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects
Studies have shown that 3-formyl-1H-indole-2-carbonitrile can have various biochemical and physiological effects. The compound has been found to have neuroprotective effects and can improve cognitive function. It has also been shown to have anti-cancer properties and can inhibit the growth of cancer cells. In addition, the compound has been found to have anti-inflammatory properties and can reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-formyl-1H-indole-2-carbonitrile in lab experiments is its versatility. The compound can be used as a building block for the synthesis of various compounds, and it has been found to have biological activity. However, one of the limitations of using the compound is its toxicity. The compound can be toxic in high doses, and caution should be taken when handling it in the lab.
Future Directions
There are many future directions for the study of 3-formyl-1H-indole-2-carbonitrile. One area of research is the development of new drug candidates based on the compound. The compound has been found to have biological activity and could be used as a starting point for the development of new drugs. Another area of research is the study of the compound's mechanism of action. Further studies could help to elucidate the compound's interactions with enzymes and receptors in the body. Finally, there is a need for further studies on the compound's toxicity and safety profile, particularly in relation to its use as a drug candidate.
Conclusion
In conclusion, 3-formyl-1H-indole-2-carbonitrile is a versatile molecule with a wide range of applications in scientific research. The compound can be synthesized using various methods and has been found to have a unique mechanism of action. It has various biochemical and physiological effects and has been studied for its potential use as a drug candidate. While there are limitations to its use in lab experiments, there are many future directions for the study of the compound.
Scientific Research Applications
3-formyl-1H-indole-2-carbonitrile has a wide range of applications in scientific research. It is commonly used as a building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. The compound has also been found to have biological activity and has been studied for its potential use as a drug candidate.
properties
IUPAC Name |
3-formyl-1H-indole-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-5-10-8(6-13)7-3-1-2-4-9(7)12-10/h1-4,6,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFBCZUNBXLHBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C#N)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648106 | |
| Record name | 3-Formyl-1H-indole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-formyl-1H-indole-2-carbonitrile | |
CAS RN |
62542-45-4 | |
| Record name | 3-Formyl-1H-indole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-(Methoxymethyl)imidazol-2-yl]-phenylmethanone](/img/structure/B3355360.png)
![1,3-Dihydrobenzo[e]indol-2-one](/img/structure/B3355372.png)




![(3AR,6AS)-REL-TETRAHYDRO-CYCLOPENTA[C]PYRROLE-1,3(2H,3AH)-DIONE, cis](/img/structure/B3355409.png)

![4-((1H-Pyrrolo[2,3-b]pyridin-3-yl)methyl)piperazine-1-carbaldehyde](/img/structure/B3355424.png)



